molecular formula C27H31N2O6Pd2S2+ B3103273 (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer CAS No. 1435520-65-2

(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

Cat. No. B3103273
CAS RN: 1435520-65-2
M. Wt: 756.5 g/mol
InChI Key: KJEZSEJIPGPPBY-UHFFFAOYSA-N
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Description

The compound “(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a chemical compound with the CAS number 1435520-65-2 . It is a dimeric compound that contains a central palladium ion surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands .


Synthesis Analysis

This compound can be used as a palladium catalyst, primarily serving as a catalytic agent in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a central palladium ion, with two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands coordinating with it, forming a dimeric structure . These ligands coordinate with the palladium ion through the amino and methanesulfonate groups .


Chemical Reactions Analysis

As a catalyst, this compound can participate in various organic synthesis reactions. It can be involved in the formation of C-C bonds, addition reactions of alkenes, and nucleophilic substitution reactions . It can also serve as a reducing agent in some reduction reactions .


Physical And Chemical Properties Analysis

The compound appears as a yellow solid and is relatively stable at room temperature . It has good solubility and can dissolve in water, organic solvents, and some common acids and bases . The molecular formula of the compound is C27H31N2O6Pd2S2+ and its molecular weight is 756.51484 .

Scientific Research Applications

Aminocarbonylation of (Hetero)Aryl Bromides

This compound can be used as a catalyst in the aminocarbonylation of (hetero)aryl bromides . Aminocarbonylation is a process that involves the introduction of an amino carbonyl group into a molecule, which can be useful in the synthesis of various organic compounds.

C-C and C-N Cross-Coupling Reactions

“(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” can also be used in general C-C and C-N cross-coupling reactions . These reactions are fundamental processes in organic chemistry, used to create a wide variety of complex molecules.

Suzuki-Miyaura Coupling

This compound has been used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds.

Self-Arylation of 1-Alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes

In the presence of this palladium compound, 1-alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes undergo self-arylation to form 2,1-borazaronaphthols .

Synthesis of β-Borylated Porphyrins

The compound has been used in the Suzuki–Miyaura coupling of β-borylated porphyrins with 2-iodoaniline . This reaction is useful in the synthesis of porphyrin-based compounds, which have applications in areas such as photodynamic therapy and solar energy conversion.

Catalyst for Various Cross-Coupling Reactions

“(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a versatile catalyst for various cross-coupling reactions . It has a long life in solutions and is readily soluble in various organic solvents .

Safety and Hazards

The compound is sensitive to air . It can cause slight to mild irritation to the skin and eyes, and it can be irritating to the nose, mucous membranes, and respiratory tract . There is no information available on the physiological effects of ingestion, but it may be harmful if swallowed .

Future Directions

The compound is a catalyst with significant catalytic properties and is commonly used in organic synthesis . As our understanding of its properties and mechanisms of action continues to grow, it may find new applications in the field of organic synthesis.

properties

IUPAC Name

methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.C12H10N.2CH4O3S.2Pd/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2-9H,14H2,1H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q;-1;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZSEJIPGPPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N2O6Pd2S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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